2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone
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Overview
Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone is an organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol.
Bromophenyl Ethanone Introduction: The final step involves the coupling of the thioether-containing oxadiazole with a bromophenyl ethanone derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
Due to its structural features, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage could play crucial roles in binding to molecular targets, while the bromophenyl group might enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- 2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
- 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The benzyl group attached to the oxadiazole ring also adds to its uniqueness, potentially affecting its overall molecular interactions and properties.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWFZIUAJXKZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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